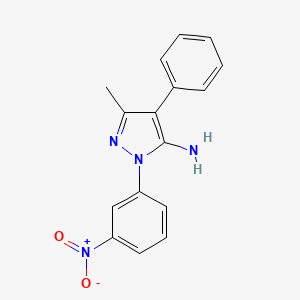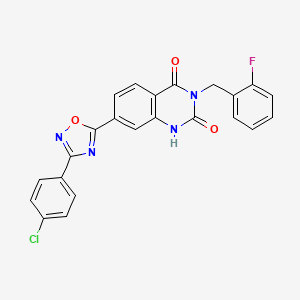
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H14ClFN4O3 and its molecular weight is 448.84. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
One significant application of compounds related to 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is in antitumor research. A study by Maftei et al. (2013) synthesized and tested natural product analogs containing a 1,2,4-oxadiazole ring for antitumor activity against various cell lines. The compound 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione exhibited potent antitumor properties with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).
Synthesis and Chemical Properties
The synthesis of related 3-amino-1H-quinazoline-2,4-diones, starting from fluorobenzoic acid, was described by Tran et al. (2005). This process involved the generation of a dianion of urea and subsequent intramolecular nucleophilic displacement to form the quinazolinedione ring (Tran et al., 2005).
AMPA and Kainate Receptor Antagonists
Colotta et al. (2006) reported on the study of new 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives as AMPA and kainate receptor antagonists. They found that the presence of the free 3-hydroxy group is crucial for good affinity at investigated receptors, and some 6-heterocyclic moieties yielded AMPA-selective antagonists (Colotta et al., 2006).
Carbon Dioxide Fixation
In a study by Kimura et al. (2012), a simple tungstate was used as a catalyst for the chemical fixation of CO2 with 2-aminobenzonitriles to quinazoline-2,4(1H,3H)-diones. This process could convert various 2-aminobenzonitriles into the corresponding quinazoline-2,4(1H,3H)-diones at atmospheric pressure of CO2 (Kimura et al., 2012).
Antibacterial Activity
Malik et al. (2011) explored quinazolinediones as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. Their research indicated that these compounds exhibit higher MIC values than fluoroquinolones but lower MICs for fluoroquinolone-resistant gyrA mutants (Malik et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-amino-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione with 4-chlorophenyl isocyanate and subsequent cyclization with hydrazine hydrate to form the oxadiazole ring.", "Starting Materials": [ "7-amino-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "4-chlorophenyl isocyanate", "hydrazine hydrate" ], "Reaction": [ "Step 1: 7-amino-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is reacted with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine to form the corresponding urea derivative.", "Step 2: The urea derivative is then cyclized with hydrazine hydrate to form the oxadiazole ring.", "Step 3: The final product, 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, is obtained after purification and isolation." ] } | |
Numéro CAS |
1207016-93-0 |
Formule moléculaire |
C23H14ClFN4O3 |
Poids moléculaire |
448.84 |
Nom IUPAC |
7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H14ClFN4O3/c24-16-8-5-13(6-9-16)20-27-21(32-28-20)14-7-10-17-19(11-14)26-23(31)29(22(17)30)12-15-3-1-2-4-18(15)25/h1-11H,12H2,(H,26,31) |
Clé InChI |
NOFXDHIZGDMWSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



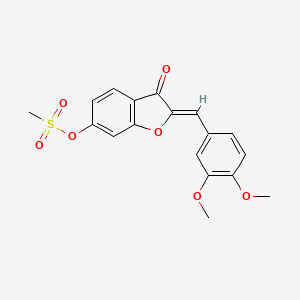
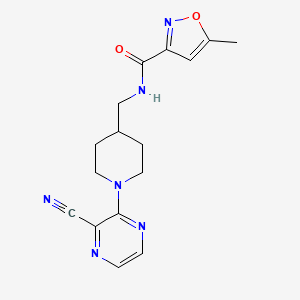
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2713763.png)
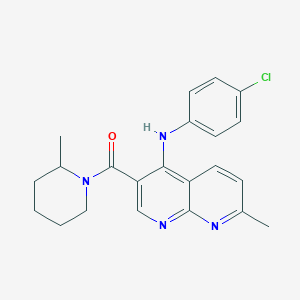
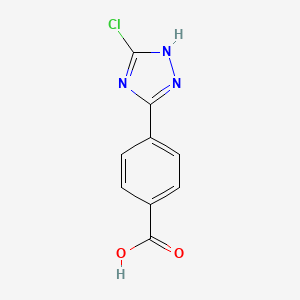

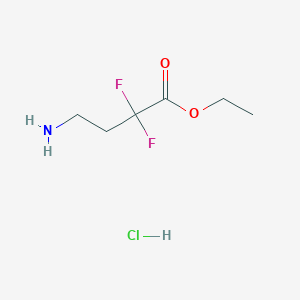

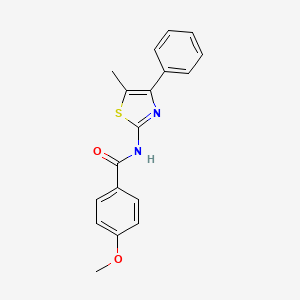
![2-Ethoxy-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine](/img/structure/B2713776.png)

![N-(4-(N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2713779.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2713782.png)
